AER-271
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHXPHFIHYXZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF6NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Aer 271
Molecular Target Identification and Characterization of AER-271 Interactions
This compound functions as a prodrug for AER-270, a compound identified as a selective, partial antagonist of aquaporin-4 (AQP4) nih.gov. AQP4 is a crucial transmembrane water channel protein predominantly expressed in the astrocytic end-feet processes within the central nervous system, where it plays a vital role in brain water regulation and the glymphatic system nih.gov.
Receptor Binding Affinities and Kinetic Profiles of this compound
This compound, through its active metabolite AER-270, is reported to inhibit AQP4-mediated water movement nih.gov. While some sources indicate an IC₅₀ for AQP4 nih.gov, the precise binding affinities and kinetic profiles of this compound and AER-270 to AQP4 have been subject to conflicting reports in the scientific literature. One study suggested that AER-270 exhibited only 20% maximal inhibition of human AQP4. Furthermore, a recent study indicated that while the inhibitory effects of AER-270 were reproducible in Xenopus laevis oocytes, no inhibitory effect was observed in mammalian cells expressing exogenous or endogenous AQP4, nor in proteoliposomes containing recombinant human AQP4 protein. This study also reported weak binding of AER-270 to AQP4, with measured Kd values several orders of magnitude weaker than the reported sub-micromolar IC₅₀, suggesting that the reported effects might not be solely due to direct AQP4 inhibition.
Enzyme Modulation and Inhibition Mechanisms by this compound
As a phosphonate (B1237965) prodrug, this compound is converted to its active form, AER-270, by endogenous phosphatases in vivo vulcanchem.comnih.govsscmaterials.comnih.gov. This conversion is essential for its therapeutic action. Beyond its proposed AQP4 inhibitory activity, AER-270 (also known as IMD-0354) has been identified as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, specifically targeting IKKβ. This dual mechanism of action, involving both AQP4 modulation and NF-κB pathway inhibition, suggests a broader influence on cellular processes beyond direct water transport.
Protein-Protein Interaction Modulation by this compound
Research has indicated that this compound can modulate protein-protein interactions, particularly within immune cells. Treatment with this compound in mouse T-cells led to a reduction in the expression of key chemokine receptors, specifically S1PR1 and CCR7, which subsequently impaired chemotactic activation. While this effect was observed, it has been suggested that it could potentially be mediated by the inhibition of IKKβ and NF-κB signaling, given AER-270's known activity against this pathway.
Cellular Pathway Analysis of this compound Effects
This compound's influence extends to several crucial cellular signaling pathways and gene expression profiles, particularly those involved in inflammation and cell survival.
Signal Transduction Cascades Influenced by this compound
This compound has been shown to impact multiple signal transduction cascades, contributing to its observed therapeutic effects. In models of radiation-induced brain injury (RIBI), this compound treatment attenuated inflammation by inhibiting the phosphorylation and expression of proteins within the JAK2/STAT3 signaling pathway. Specifically, radiation was found to promote the phosphorylation of JAK2 and STAT3, an effect that was reduced by this compound treatment.
Furthermore, this compound has been observed to influence the classical apoptosis-regulating PI3K/AKT/mTOR signaling pathway. In RIBI models, radiation activated this pathway, leading to increased phosphorylation levels of PI3K, AKT, and mTOR; however, this compound treatment significantly reduced these phosphorylation levels, thereby inhibiting the pathway.
The active form, AER-270, is also recognized as an inhibitor of the NF-κB pathway, a pivotal molecular route that controls the transcription of DNA, pro-inflammatory cytokine production, and cell survival. This inhibition contributes to the compound's anti-inflammatory properties.
Gene Expression Regulation Mediated by this compound
This compound mediates changes in gene expression, particularly those related to inflammatory responses and cellular integrity. In T-cells, this compound treatment reduced the expression of key chemokine receptors, S1PR1 and CCR7.
In models of radiation-induced brain injury, this compound treatment attenuated the expression and release of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This effect is linked to its inhibition of AQP4 expression and the subsequent alleviation of the inflammatory response via the JAK2/STAT3 pathway.
Moreover, studies have shown that this compound can inhibit the radiation-induced expression of AQP4 and Glial Fibrillary Acidic Protein (GFAP) in rat brain tissue, which are markers associated with water balance and astrocyte activation, respectively.
Table 1: Effect of this compound on Circulating T-Cell Numbers in Naïve B6 Mice
| Treatment Group | Reduction in CD4+ T cells (%) | Reduction in CD8+ T cells (%) |
| This compound | 94.5 | 91.8 |
Note: Data represents reduction compared to PBS-injected controls at treatment cessation (Day 5), with numbers returning to pre-treatment levels by Day 21. Limited increase in caspase-3 activity suggested altered distribution rather than cell death.
Table 2: Influence of this compound on Key Signaling Pathways in RIBI Model
| Pathway/Protein | Effect of Radiation | Effect of this compound Treatment |
| JAK2/STAT3 | Promoted phosphorylation | Inhibited phosphorylation |
| PI3K/AKT/mTOR | Activated pathway (increased phosphorylation) | Reduced phosphorylation |
| IL-6, TNF-α | Increased expression and release | Attenuated expression and release |
| AQP4, GFAP | Promoted expression | Inhibited expression |
Preclinical Biological Activities of Aer 271
In Vitro Biological Assessments of AER-271
The in vitro evaluation of this compound and its active metabolite, AER-270, has been approached through various cell-based assays to characterize its efficacy and selectivity.
Cell Culture Model Efficacy and Selectivity Profiling of this compound
Initial high-throughput screening identified AER-270 as a selective, partial antagonist of AQP4. The inhibition of AQP4-mediated water movement by AER-270 was confirmed in cell cultures that were engineered to over-express AQP4 and then subjected to osmotic stress. nih.gov However, a recent preclinical study has brought into question the direct inhibitory effect of AER-270 on AQP4 in mammalian cell systems. This study found that while AER-270 showed an apparent inhibitory effect in Xenopus laevis oocyte assays, it did not inhibit AQP4 in assays using reconstituted recombinant AQP4 or in mammalian cells expressing either exogenous or endogenous AQP4. researchgate.net The same study reported cytotoxicity for AER-270 in MDCK cells and primary astrocytes at higher concentrations. researchgate.net
In a study investigating the effects of this compound in a model of radiation-induced brain injury, rat astrocytes were used for in vitro experiments. A CCK8 assay was performed to screen for an appropriate concentration of this compound for subsequent experiments, with a concentration of 5 μM being selected. nih.gov This study also found that the apoptosis rate of astrocytes was significantly higher in the irradiated group compared to the sham and this compound treated groups. nih.gov
Another study focused on the role of AQP4 in the immune system utilized the active compound AER-270 in a water swelling assay with T-cells. The results demonstrated that AER-270 protected AQP4-sufficient T-cells from lysis, but not AQP4-deficient T-cells, suggesting an AQP4-dependent mechanism in this cell type. researchgate.net
A paper focusing on novel AQP4 inhibitors reported that AER-270 demonstrated approximately 20% maximal inhibition of human AQP4. mdpi.com
Table 1: Summary of In Vitro Efficacy Assessments of AER-270/AER-271
| Cell Line/System | Assay Type | Key Findings |
|---|---|---|
| AQP4-overexpressing cells | Osmotic Stress Assay | Confirmed inhibition of AQP4-mediated water movement. nih.gov |
| Xenopus laevis oocytes | Swelling Assay | Apparent inhibitory effect on AQP4. researchgate.net |
| Mammalian cells (exogenous/endogenous AQP4) | Swelling Assay | No inhibitory effect on AQP4. researchgate.net |
| MDCK cells, Primary astrocytes | MTT Assay | Cytotoxicity observed at higher concentrations of AER-270. researchgate.net |
| Rat astrocytes | CCK8 Assay | A concentration of 5 μM of this compound was selected for further experiments. nih.gov |
| Rat astrocytes | Flow Cytometry | This compound treatment reduced radiation-induced apoptosis. nih.gov |
| Murine T-cells (wildtype and AQP4-/-) | Water Swelling Assay | AER-270 protected AQP4-sufficient T-cells from lysis. researchgate.net |
Detailed selectivity profiling data for this compound or AER-270 across a broad range of diverse cell types is not extensively available in the public domain. The primary focus of the available research has been on its effects on AQP4-expressing cells, primarily in the context of the central nervous system and immune cells. The proprietary nature of the compound's development may limit the public availability of comprehensive selectivity data. nih.gov
Organotypic and Tissue Culture Model Responses to this compound
Currently, there are no published studies that have specifically investigated the effects of this compound in organotypic or tissue culture models of disease. While organotypic brain slice cultures are utilized as models for conditions like stroke and traumatic brain injury where cerebral edema is a factor, the application of this compound in these systems has not been reported. nih.govnih.gov
In Vivo Biological Investigations of this compound
This compound has been evaluated in several animal models of disease and physiological conditions, primarily focusing on its potential to mitigate cerebral edema and associated pathologies.
Animal Models of Disease and Physiological Conditions for this compound Research
This compound has demonstrated efficacy in reducing cerebral edema and improving outcomes in various rodent models of central nervous system injury. These models include:
Ischemic Stroke: In a mouse model of focal ischemic stroke created by middle cerebral artery occlusion, this compound was found to reduce swelling. mdpi.com
Asphyxial Cardiac Arrest: In a pediatric rat model of asphyxial cardiac arrest, treatment with this compound ameliorated early cerebral edema measured 3 hours after the event. This was associated with an attenuation of early neurological deficit scores. Furthermore, rats treated with this compound did not develop significant neuronal death or neuroinflammation compared to sham-operated animals. nih.gov
Water Intoxication: this compound has been shown to be effective in reducing cytotoxic cerebral edema in models of water intoxication. nih.gov
Radiation-Induced Brain Injury (RIBI): In a rat model of RIBI, treatment with this compound reduced cerebral edema, attenuated inflammation and apoptosis, and helped maintain the integrity of the blood-brain barrier. nih.gov The study also noted that this compound treatment attenuated the expression and release of inflammatory cytokines. nih.gov
Table 2: Summary of In Vivo Investigations of this compound
| Animal Model | Condition | Key Findings |
|---|---|---|
| Mouse | Ischemic Stroke (Middle Cerebral Artery Occlusion) | Reduced cerebral swelling. mdpi.com |
| Pediatric Rat | Asphyxial Cardiac Arrest | Ameliorated early cerebral edema; Attenuated early neurological deficits; Prevented significant neuronal death and neuroinflammation. nih.gov |
| Rodent | Water Intoxication | Reduced cytotoxic cerebral edema. nih.gov |
Efficacy and Pharmacodynamic Endpoint Evaluation of this compound in Research Models
The efficacy of this compound has been assessed across various animal models of acute neurological injury, with primary endpoints focused on reducing cerebral edema and improving functional outcomes.
Asphyxial Cardiac Arrest: In a pediatric rat model of asphyxial cardiac arrest, treatment with this compound significantly ameliorated early cerebral edema measured three hours post-event. nih.gov This intervention also led to an attenuation of early neurological deficits. nih.govfrontiersin.org The study highlighted a reduction in neuronal death, with this compound-treated rats showing a 43% decrease in degenerating neurons in the hippocampus compared to the vehicle group. nih.gov
Radiation-Induced Brain Injury (RIBI): In a rat model of RIBI, this compound administration led to a reduction in the degree of cerebral edema. frontiersin.org The treatment also demonstrated neuroprotective effects by preserving the integrity of the blood-brain barrier and attenuating neuronal cell damage in the hippocampus. frontiersin.org
Ischemic Stroke: this compound has shown efficacy in rodent models of ischemic stroke. nih.gov In a mouse model of middle cerebral artery occlusion (MCAO), treatment resulted in improved neurological scores and a reduction in the volume of cerebral infarction. nih.gov
Water Intoxication: The compound has been tested in a mouse model of acute severe hyponatremia (water intoxication), where it was shown to be protective against mortality by inhibiting AQP4-mediated brain swelling. nih.gov
Glymphatic System Modulation: Research indicates that this compound inhibits glymphatic fluid transport. nih.govnih.gov It has been shown to reduce the influx of cerebrospinal fluid (CSF) tracer into the brain parenchyma and inhibit glymphatic efflux. nih.govnih.gov
Table 1: Efficacy and Pharmacodynamic Endpoints of this compound in Research Models
| Research Model | Animal | Key Efficacy Findings | Pharmacodynamic Endpoints | Citation(s) |
|---|---|---|---|---|
| Asphyxial Cardiac Arrest | Rat (pediatric) | Ameliorated cerebral edema; Attenuated neurological deficits; Reduced neuronal death. | Decreased % brain water; Improved Neurologic Deficit Score (NDS); 43% reduction in pyknotic neurons. | nih.govnih.govfrontiersin.org |
| Radiation-Induced Brain Injury | Rat | Reduced cerebral edema; Maintained blood-brain barrier integrity; Attenuated neuronal damage. | Decreased brain water content; Reduced extravasation of Evans Blue dye. | frontiersin.org |
| Ischemic Stroke (MCAO) | Mouse | Reduced cerebral infarction volume; Improved neurological outcomes. | Improved neurological scores; Reduced infarct size. | mdpi.comnih.gov |
| Water Intoxication | Mouse | Protected against mortality from brain swelling. | Increased survival rate. | nih.gov |
| Glymphatic Transport | Mouse | Inhibited glymphatic influx and efflux. | Reduced CSF tracer influx; Reduced apparent diffusion coefficient (ADC) changes. | nih.govnih.gov |
Biomarker Modulation and Validation by this compound in Research Settings
This compound exerts its effects by modulating several key biological markers and pathways, primarily related to its inhibition of AQP4.
AQP4 and Astrocyte Activation: In a rat model of radiation-induced brain injury, this compound treatment inhibited the radiation-induced expression of AQP4. frontiersin.org It also effectively suppressed the activation of astrocytes, as measured by a reduction in the number of Glial Fibrillary Acidic Protein (GFAP)-positive cells. frontiersin.org
Inflammatory Cytokines and Pathways: The compound has been shown to attenuate neuro-inflammation. It reduces the expression and release of multiple inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Furthermore, this compound was found to inhibit the phosphorylation of the JAK2/STAT3 signaling pathway, a key component in cytokine receptor systems. frontiersin.org In ischemic stroke models, alterations in the levels of inflammatory biomarkers such as MCP-1, NLRP3, and caspase 1 were also observed following this compound treatment. nih.gov
Apoptosis and Autophagy Pathways: this compound has demonstrated an ability to attenuate apoptosis (programmed cell death). frontiersin.org This neuroprotective effect may be achieved through the regulation of the PI3K/AKT/mTOR signaling pathway, where this compound was shown to reduce the phosphorylation of key proteins in this cascade. frontiersin.org In models of cerebral ischemia-reperfusion injury, this compound also influenced autophagic pathways. nih.gov
Table 2: Biomarker Modulation by this compound
| Biomarker Category | Specific Biomarker / Pathway | Effect of this compound | Research Model | Citation(s) |
|---|---|---|---|---|
| Primary Target | Aquaporin-4 (AQP4) | Inhibition of expression and activity. | Radiation-Induced Brain Injury | frontiersin.org |
| Cellular Activation | Glial Fibrillary Acidic Protein (GFAP) | Reduced expression (suppressed astrocyte activation). | Radiation-Induced Brain Injury | frontiersin.org |
| Inflammatory Cytokines | IL-6, TNF-α | Attenuated expression. | Radiation-Induced Brain Injury | frontiersin.org |
| Inflammatory Biomarkers | MCP-1, NLRP3, Caspase 1 | Altered levels. | Ischemic Stroke | nih.gov |
| Signaling Pathways | JAK2/STAT3 | Inhibited phosphorylation. | Radiation-Induced Brain Injury | frontiersin.org |
| PI3K/AKT/mTOR | Reduced phosphorylation. | Radiation-Induced Brain Injury | frontiersin.org |
Systemic Physiological Responses to this compound in Animal Models
The primary systemic physiological response to this compound administration is mediated by its conversion to the active AQP4 inhibitor, AER-270. aeromics.comnih.gov This conversion occurs via endogenous phosphatases, allowing the compound to exert its effects on water homeostasis in the central nervous system. nih.gov
The principal physiological effect observed in animal models is the inhibition of AQP4-facilitated water transport across cell membranes. nih.gov Under pathological conditions such as ischemia, this leads to a reduction in the influx of water into the brain parenchyma, thereby preventing or reducing the formation of cytotoxic cerebral edema. nih.govnih.gov
Advanced Methodologies in Aer 271 Research
Advanced Imaging Techniques Applied to AER-271 Research
Cryo-Electron Microscopy for Structural Elucidation of this compound Interactions
Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the high-resolution three-dimensional structures of biological macromolecules, including membrane proteins like aquaporins, in their near-native states. chembase.cn This methodology is invaluable in drug discovery for target identification, lead characterization, and understanding the precise binding interactions between a compound and its target protein. chembase.cn By visualizing protein-ligand complexes at atomic or near-atomic resolution, cryo-EM can provide critical insights into the molecular mechanisms of inhibition or activation. While cryo-EM is a highly relevant tool for elucidating the structural basis of AQP4 inhibition, specific studies detailing the cryo-EM elucidated interactions of this compound with AQP4 were not explicitly found in the current literature. However, the application of such advanced structural techniques is crucial for a comprehensive understanding of how inhibitors like this compound interact with their aquaporin targets.
Computational and Systems Biology Approaches for this compound
Computational and systems biology approaches are integral to modern drug discovery and development, offering powerful tools to predict, model, and understand the complex biological activities and interactions of chemical compounds. These methodologies can provide insights into molecular mechanisms, predict drug efficacy, and identify potential off-target effects.
Molecular dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. These simulations are widely used to understand the intricate molecular machinery of aquaporins, including the mechanisms of water permeation, ion selectivity, and gating. abcam.com MD simulations can reveal how small molecules interact with protein targets, including binding sites, conformational changes upon ligand binding, and the stability of protein-ligand complexes. abcam.com For aquaporin-4 (AQP4), MD simulations have been employed to investigate water movement through the channel, the role of specific residues in selectivity, and voltage regulation of water permeability. tocris.comabcam.com Given this compound's function as an AQP4 inhibitor, molecular dynamics simulations are highly relevant for understanding its precise binding mode, the induced conformational changes in AQP4, and the energetic landscape of their interaction. While the current literature extensively discusses the application of MD simulations to aquaporins and other AQP4 inhibitors like TGN-020, specific detailed molecular dynamics simulations focused solely on this compound's interactions with AQP4 were not explicitly identified in the search results. tocris.com Nevertheless, this approach remains a critical avenue for future research to fully characterize the dynamic behavior of this compound at its molecular target.
Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, biological targets, and disease networks. It moves beyond the traditional "one drug, one target" paradigm to explore the multi-target effects of compounds and their impact on interconnected biological pathways. This methodology is particularly useful for understanding the pleiotropic effects of drugs and identifying novel therapeutic indications or synergistic combinations. This compound has been shown to exert neuroprotective effects by inhibiting AQP4 expression, which in turn attenuates inflammation, apoptosis, and maintains blood-brain barrier integrity in models of radiation-induced brain injury. nih.gov These findings suggest that this compound influences multiple biological pathways, indicating its potential for analysis through network pharmacology. However, specific detailed network pharmacology analyses explicitly detailing the methodologies and findings for this compound were not found in the current search results. Such an analysis could further elucidate the broader systemic impact of this compound beyond its primary AQP4 inhibitory activity.
Predictive modeling, often employing quantitative structure-activity relationships (QSAR) and machine learning (ML) algorithms, plays a crucial role in modern drug discovery by enabling the prediction of a compound's biological activities and physicochemical properties based on its chemical structure. nih.gov These models can accelerate the identification of promising drug candidates, optimize lead compounds, and prioritize molecules for experimental testing, thereby reducing the time and cost associated with drug development. nih.gov The process typically involves training algorithms on existing datasets of chemical structures and their corresponding biological activities to build models that can then predict the activity of new, untested compounds. nih.gov While predictive modeling is a widely adopted strategy in pharmaceutical research for various drug candidates, specific predictive models developed for or applied directly to this compound's biological activities were not explicitly identified in the current literature. The application of such models could further refine the understanding of this compound's activity profile and guide the design of novel AQP4 inhibitors with improved properties.
Pharmacological and Toxicological Research Perspectives on Aer 271
Pharmacodynamic Investigations of AER-271 Beyond Primary Targets
This compound's primary pharmacodynamic action is attributed to the AQP4 inhibitory activity of its metabolite, AER-270. This inhibition is crucial for its observed effects on cerebral edema. However, investigations have also explored its interactions beyond this primary target and the broader biological consequences of its activity.
Off-Target Interactions of this compound
While AER-270 is recognized as an AQP4 inhibitor, its specificity and potential off-target interactions have been a subject of research. A broad ligand screening assay was conducted to investigate AER-270's interactions with 80 pharmacologically relevant targets, including G protein-coupled receptors (GPCRs), neurotransmitter receptors, and ion channels. Although initial potential off-target hits were observed, follow-up functional assays indicated no significant effects at concentrations of AER-270 up to 2 µM. nih.gov Similarly, no significant inhibition of Cytochrome P450 enzymes was detected. nih.gov
Furthermore, studies have shown that AER-270/271 can inhibit T-cell migration in a cell-intrinsic manner. This effect was associated with reduced expression of key chemokine receptors, specifically S1PR1 and CCR7, which consequently impaired chemotactic activation of T cells. nih.govoup.com In a cardiac allograft model, AER-270 inhibited CD8+ T-cell infiltration into the allograft and reduced the expansion of interferon-gamma (IFN-γ) producing splenic T cells. oup.com
A recent preprint suggests that AER-270 may not directly inhibit AQP4 function across all cellular and molecular assay systems, proposing that its in vivo effects might be mediated by other mechanisms, possibly including off-target effects. This study also reported that AER-270 prevented an increase in AQP4 expression under hypoxic conditions and reduced AQP4 expression under normoxia. biorxiv.org Despite these findings, this compound has been observed not to alter the localization of AQP4 to astrocytic endfeet. researchgate.net
Downstream Biological Consequences of this compound Activity
The activity of this compound and its active metabolite AER-270 leads to several downstream biological consequences, primarily related to fluid homeostasis and inflammatory responses in the central nervous system.
Impact on Brain Edema and Neurological Outcomes: A primary consequence of this compound administration is the reduction of acute cerebral edema in various research models. This has been consistently observed in models of asphyxial cardiac arrest, water intoxication, and ischemic stroke. nih.govmedkoo.commedchemexpress.comtargetmol.comnih.gov This reduction in edema is associated with improved neurological outcomes. For instance, in a pediatric model of asphyxial cardiac arrest, this compound treatment ameliorated early cerebral edema and attenuated early neurological deficit scores (NDS). nih.gov In rodent ischemic stroke models, this compound treatment led to improved neurological scores and reduced cerebral edema. medchemexpress.com
Table 1: Effect of this compound on Neurological Score in Rodent Ischemic Stroke Model medchemexpress.com
| Group | Average Neurological Score (Mean ± SD) |
| Vehicle Control | 2.50 ± 0.62 |
| This compound Treated | 0.89 ± 0.31 |
Table 2: Reduction in Cerebral Edema (% Body Weight) at 3 Hours Post-Cardiac Arrest nih.gov
| Group | % Body Weight (Mean [95% CI]) | Edema Reduction (%) |
| CA-Vehicle Treated | 83.84 [83.16, 83.39] | - |
| CA-AER-271 Treated | 83.29 [83.16, 83.39] | 82.1 |
| Naive | 83.17 [82.68, 83.28] | - |
Beyond acute edema, this compound treatment has also been shown to prevent significant neuronal death and neuroinflammation in comparison to vehicle-treated controls in models of asphyxial cardiac arrest. medkoo.com
Modulation of Glymphatic System: this compound has been demonstrated to suppress glymphatic fluid transport. Studies have shown that it inhibits both glymphatic influx (measured by CSF tracer infusion) and glymphatic efflux (assessed by in vivo clearance assays). Additionally, it inhibits increases in interstitial fluid volume as measured by diffusion-weighted MRI. researchgate.netresearchgate.net
Cellular and Inflammatory Pathways: In a model of radiation-induced brain injury, this compound reduced radiation-induced astrocyte apoptosis. nih.gov Mechanistically, this protective effect was linked to the attenuation of inflammatory responses. This compound was found to inhibit the expression and release of inflammatory cytokines by suppressing AQP4 expression and by inhibiting the phosphorylation of the JAK2/STAT3 pathway. nih.gov Given that AER-270 is also an NF-κB pathway inhibitor, its activity would inherently lead to downstream consequences affecting inflammation and various cellular responses regulated by the NF-κB signaling cascade. mdpi.comnih.gov
Mechanistic Toxicology of this compound
Mechanistic toxicological investigations of this compound aim to understand how the compound might induce adverse effects at a cellular or organ level.
Cellular Toxicity Pathways Induced by this compound
Research on this compound has primarily highlighted its protective effects at the cellular level rather than detailing specific pathways of toxicity induced by the compound itself. For instance, in studies evaluating its impact on astrocytes, a CCK-8 assay was used to assess cell viability across a range of concentrations (2, 5, 10, 20, 40 μM). These studies indicated that this compound could reduce radiation-induced astrocyte apoptosis, suggesting a protective role against cellular damage rather than the induction of toxicity pathways at the tested concentrations. nih.gov Publicly available research does not extensively describe specific cellular toxicity pathways directly induced by this compound, with observed effects generally pointing towards amelioration of pathological conditions.
Organ-Specific Toxicological Mechanisms of this compound in Research Models
In various research models, this compound has been reported to be well tolerated. Studies evaluating its effects in pediatric models of asphyxial cardiac arrest noted no apparent impact on hemodynamics or serum chemistry. nih.gov This suggests a lack of overt systemic toxicity at the doses and durations tested in these models. While this compound and its active metabolite AER-270 exert significant effects on brain physiology, primarily by reducing cerebral edema, specific organ-toxicological mechanisms beyond the central nervous system are not detailed in the publicly available literature. For example, in a cardiac allograft model, AER-270 improved allograft survival by reducing cardiomyocyte apoptosis, indicating a protective effect rather than a toxicological mechanism in the heart. oup.com
Genotoxicity and Mutagenicity Studies of this compound (Mechanistic Aspects)
Comprehensive mechanistic studies specifically investigating the genotoxicity and mutagenicity of this compound are not extensively detailed in the publicly available research. While general methodologies for assessing genotoxicity and mutagenicity, such as in vitro tests for gene mutations and chromosomal aberrations, and in vivo mammalian mutagenicity tests, are established in toxicological research canada.caresearchgate.net, specific findings or mechanistic insights related to this compound's potential to induce DNA damage or mutations are not reported in the reviewed literature.
Synthetic and Analog Development Research for Aer 271
Novel Synthetic Routes and Methodologies for AER-271 and Its Analogs
This compound is synthesized as a phosphonate (B1237965) prodrug of AER-270. The primary methodology involves the phosphorylation of the phenol (B47542) group present in the AER-270 structure to yield the more soluble phosphate (B84403) ester. While specific detailed synthetic routes for this compound itself are not extensively disclosed in publicly available literature, the general approach involves chemical modifications of the parent compound. uni.lutocris.com
Further advancements in the synthesis of AER-270 prodrugs are exploring derivatives that can be released with defined kinetics under physiological conditions. These novel prodrugs incorporate structural features such as a methylene (B1212753) bridge or a para-aminobenzyl spacer, which are bonded to the AER-270 phenol oxygen and linked to a tether for bioconjugation. Various substitutions on these spacers are employed to modulate the kinetics of drug release, offering a broad range of accessible half-lives for controlled delivery. nih.govabcam.comwikipedia.org
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-{[3,5-Bis(trifluoromethyl)phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate | nih.govuni.lu |
| Molecular Formula | C15H9ClF6NO5P | nih.govuni.luchem960.com |
| Molecular Weight | 463.65 g/mol | uni.luuni.luchem960.com |
| CAS Number | 634913-39-6 | nih.govuni.luuni.lu |
| PubChem CID | 10412080 | nih.govuni.lureferencecitationanalysis.com |
| Appearance | Solid powder (White to off-white) | nih.govuni.lu |
| Solubility (in DMSO) | >27.5 mg/mL (59.31 mM) | chem960.comsscmaterials.com |
Stereoselective Synthesis Approaches for this compound
Based on its chemical structure, 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate, this compound does not possess any chiral centers. Therefore, stereoselective synthesis approaches are not applicable to the synthesis of the parent this compound compound. nih.govuni.luuni.lu Research in stereoselective synthesis typically focuses on compounds with chiral elements where specific enantiomers or diastereomers are desired due to differing biological activities.
Green Chemistry Principles Applied to this compound Synthesis
While general principles of green chemistry, such as the use of microwave irradiation, alternative solvents, and catalyst-free methods, are increasingly explored in organic synthesis to minimize environmental impact, there is no specific publicly available information detailing the application of these principles directly to the synthesis of this compound or its immediate precursor, AER-270. wikipedia.orgnih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies have been instrumental in the development of this compound and its active form, AER-270. These studies aim to understand how modifications to the chemical structure influence the compound's biological activity and potency.
Rational Design Principles for this compound Analogs
The discovery of AER-270 originated from high-throughput screening (HTS) of a phenylbenzamide series, identifying AER-3 as an initial hit. Subsequent medicinal chemistry efforts, guided by SAR studies, led to the rational design and synthesis of AER-270, which demonstrated a greater than 10-fold improvement in potency compared to the initial hit. referencecitationanalysis.com this compound itself was rationally designed as a phosphonate prodrug of AER-270 to overcome the poor water solubility of the parent compound, thereby enhancing its pharmacokinetic profile and enabling more effective systemic delivery. uni.lutocris.comreferencecitationanalysis.com This prodrug strategy ensures that this compound can be administered more readily and then converted in vivo to the active AQP4 inhibitor, AER-270. uni.lu
Combinatorial Library Synthesis and Screening for this compound Activity
The initial identification of AER-270, the active compound derived from this compound, was achieved through high-throughput screening (HTS). tocris.comreferencecitationanalysis.commedkoo.com HTS often involves the screening of large chemical libraries, which may include compounds generated through combinatorial library synthesis. While specific details on the combinatorial library synthesis directly related to AER-270 or this compound are not explicitly detailed in the public domain, the use of HTS implies a systematic approach to explore a diverse set of chemical structures to identify potent inhibitors.
Prodrug and Enhanced Biological Delivery System Research for this compound
This compound is fundamentally a phosphonate prodrug of AER-270, specifically engineered to enhance its biological delivery and improve its pharmacological properties. nih.govuni.lutocris.comchembase.cnmedchemexpress.comwikipedia.orgufla.br The phosphonate moiety of this compound is designed for rapid in vivo hydrolysis by endogenous phosphatases, releasing the active AQP4 inhibitor, AER-270. uni.lutocris.com This prodrug strategy significantly increases the water solubility of the compound, facilitating intravenous administration and improving its bioavailability. uni.lutocris.com
Ongoing research is exploring further advancements in prodrug design for AER-270, focusing on controlled-release kinetics and localized drug delivery. These efforts involve developing novel prodrugs that incorporate specific spacers, such as methylene bridges or para-aminobenzyl groups, linked to the phenol oxygen of AER-270. nih.govabcam.com These modifications are intended to modulate the rate of drug release in a physiological environment, allowing for sustained therapeutic effects and targeted delivery, particularly in applications like transplantation to mitigate ischemia-reperfusion injury. nih.govabcam.comwikipedia.org
Strategies for Enhanced Biological Delivery of this compound (Research Focus)
The development of this compound was driven by the need to enhance the biological delivery of its active form, AER-270. The parent compound, AER-270, exhibits low aqueous solubility at neutral pH, specifically around 4 µg/mL. nih.gov This limited solubility poses a significant challenge for systemic administration and achieving therapeutically effective concentrations in vivo. nih.gov
This compound addresses this challenge by being a phosphonate prodrug, which markedly increases its water solubility. tocris.comuni.lunih.govnih.gov This enhanced solubility facilitates better administration and allows for higher achievable plasma concentrations of the active drug. uni.lunih.gov Once administered, this compound undergoes rapid bioconversion in vivo to its active form, AER-270, through the action of endogenous phosphatases. tocris.comuni.lu Studies have demonstrated good bioconversion, with AER-270 observed at high plasma levels (peak plasma concentrations exceeding 500 ng/mL) and significant brain exposure (tissue concentrations peaking above 100 ng/g) following intraperitoneal administration of this compound in mice. uni.lunih.gov
The efficacy of this compound in reducing cerebral edema and improving outcomes has been demonstrated in various preclinical models, including those of water intoxication and ischemic stroke. tocris.comchem960.comnih.govnih.gov Furthermore, this compound has been shown to suppress glymphatic fluid transport and attenuate inflammation, apoptosis, and maintain blood-brain barrier integrity in models of radiation-induced brain injury.
Ongoing research in analog development for AER-270 prodrugs explores strategies for localized drug delivery with controlled-release kinetics. These investigations involve the use of different substitutions and spacers, such as methylene bridge or para-aminobenzyl spacers attached to the AER-270 phenol oxygen, linked to a tether for bioconjugation. This approach aims to modulate the kinetics of drug release, offering a wide variety of accessible drug-release half-lives in a physiological environment.
Table 1: Comparative Solubility of AER-270 and this compound
| Compound | Aqueous Solubility (at neutral pH) |
| AER-270 | ~4 µg/mL nih.gov |
| This compound | >5000-fold enhanced uni.lu |
Prodrug Design Principles for this compound
The design of this compound as a prodrug exemplifies a chemical approach to overcome physicochemical and biopharmaceutical barriers, thereby improving therapeutic efficacy. The core principle behind this compound's design is to enhance the aqueous solubility of the poorly soluble parent compound, AER-270. This was achieved by incorporating a phosphonate group, forming a phosphonate ester. tocris.comabcam.comuni.lunih.govmedchemexpress.comnih.gov
Prodrugs are inactive or less active derivatives of drugs that undergo biotransformation in vivo to release the active drug. In the case of this compound, the phosphonate moiety serves as a cleavable group that is readily hydrolyzed by endogenous phosphatases present in the body. tocris.comuni.lu This enzymatic cleavage liberates the active AQP4 inhibitor, AER-270, at the site of action or systemically. tocris.comuni.lu
This prodrug strategy offers several advantages:
Improved Aqueous Solubility: The addition of the polar phosphonate group significantly increases the compound's hydrophilicity, making it suitable for intravenous administration, which was challenging for the less soluble AER-270. tocris.comuni.lunih.gov
Enhanced Bioavailability: By improving solubility, the prodrug design facilitates better absorption and distribution of the active drug within the body, leading to higher systemic exposure. uni.lunih.gov
Controlled Release: While this compound provides rapid conversion, ongoing research into other AER-270 prodrugs explores different cleavable linkages and substitutions to achieve controlled and sustained release kinetics, further optimizing drug delivery and therapeutic duration.
The successful development of this compound demonstrates how prodrug design principles can effectively transform a promising but poorly soluble lead compound into a more viable therapeutic agent with improved pharmacokinetic properties.
Potential Research Applications and Future Directions for Aer 271
Exploratory Therapeutic Hypotheses for AER-271
The primary therapeutic hypothesis for this compound revolves around its ability to reduce cerebral edema in various neurological conditions. By inhibiting AQP4, this compound is being investigated for its potential to improve outcomes in diseases where brain swelling is a critical factor.
Role of this compound in Investigational Disease Models
This compound has demonstrated efficacy in several preclinical models of neurological injury where cerebral edema is a key pathological feature. These studies provide the foundational evidence for its potential therapeutic applications.
Ischemic Stroke: In rodent models of ischemic stroke, this compound has been shown to reduce the formation of cytotoxic cerebral edema. nih.govmedchemexpress.com This is a critical area of investigation, as brain swelling following a stroke is a major contributor to morbidity and mortality. prnewswire.com By blocking the AQP4 water channels, this compound may help to limit the extent of brain injury and improve neurological outcomes. medchemexpress.com
Asphyxial Cardiac Arrest: Research in a pediatric model of asphyxial cardiac arrest has shown that this compound can block acute cerebral edema and improve early outcomes. nih.govnih.gov Treatment with this compound in this model not only ameliorated brain swelling but also attenuated early neurological deficits, neuronal death, and neuroinflammation. nih.govnih.gov
Radiation-Induced Brain Injury: Studies have explored the use of this compound in mitigating the effects of radiation-induced brain injury. In a rat model, this compound treatment reduced cerebral edema, attenuated inflammation and apoptosis, and helped maintain the integrity of the blood-brain barrier. frontiersin.org
Water Intoxication: this compound has been shown to be effective in reducing cerebral edema in models of water intoxication, a condition that leads to severe brain swelling. nih.gov
| Disease Model | Key Findings | Reference |
|---|---|---|
| Ischemic Stroke | Reduces cytotoxic cerebral edema and improves neurological outcomes. | nih.govmedchemexpress.com |
| Asphyxial Cardiac Arrest (Pediatric) | Blocks acute cerebral edema, attenuates neurological deficits, neuronal death, and neuroinflammation. | nih.govnih.gov |
| Radiation-Induced Brain Injury | Reduces cerebral edema, inflammation, and apoptosis; maintains blood-brain barrier integrity. | frontiersin.org |
| Water Intoxication | Effectively reduces cerebral edema. | nih.gov |
Combinatorial Research Strategies Involving this compound
The potential for using this compound in combination with other therapeutic agents is an area of active consideration, though published research in this specific area is limited. One promising avenue is its use alongside thrombolytic therapies in the treatment of acute ischemic stroke. It is hypothesized that co-administration of this compound with agents like tissue plasminogen activator (tPA) could help to reduce the edema that can result from reperfusion injury. biospace.com Further research is needed to explore the synergistic effects and optimal timing of such combination therapies with other neuroprotective agents.
Diagnostic and Prognostic Research Potential of this compound
Beyond its therapeutic applications, the unique properties of this compound suggest its potential utility in diagnostic and prognostic research.
Biomarker Identification Mediated by this compound
Currently, there is a lack of specific research demonstrating the use of this compound for biomarker identification. However, given its targeted action on AQP4, it is plausible that changes in the expression or function of AQP4 in response to this compound could serve as a biomarker for cerebral edema or the integrity of the blood-brain barrier. Future studies could explore whether the response to this compound correlates with specific clinical outcomes, potentially allowing for the stratification of patients who are most likely to benefit from AQP4-targeted therapies.
Imaging Agent Development Based on this compound Scaffolds
There is currently no published research on the development of imaging agents based on this compound scaffolds. The development of a radiolabeled version of this compound or its active metabolite, AER-270, could theoretically enable non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize the distribution and density of AQP4 channels in the brain. Such a tool would be invaluable for studying the role of AQP4 in various neurological disorders and for monitoring the target engagement of AQP4-inhibiting drugs.
Unexplored Biological Roles and Unanticipated Off-Target Effects of this compound
While the primary focus of this compound research has been on its AQP4 inhibitory activity, the exploration of its broader biological effects is crucial for a comprehensive understanding of its therapeutic potential and safety profile.
Challenges and Opportunities in this compound Research
The compound this compound, a prodrug of the aquaporin-4 (AQP4) inhibitor AER-270, has emerged as a significant candidate for therapeutic intervention in conditions characterized by cerebral edema, such as ischemic stroke and brain injury. medchemexpress.comnih.govfrontiersin.org As a selective inhibitor of the primary water channel in the central nervous system, its research trajectory is marked by a series of distinct challenges and promising opportunities that leverage cutting-edge scientific methodologies. broadviewventures.org
Overcoming Research Hurdles in this compound Studies
The investigation of any novel therapeutic compound is inherently complex. For this compound, the research hurdles span from its fundamental biochemical properties to its translation into clinical efficacy.
Pharmacokinetics of Prodrug Conversion: A primary challenge lies in the in vivo conversion of this compound into its active form, AER-270, by endogenous phosphatases. medchemexpress.comnih.gov Understanding the rate, efficiency, and tissue-specificity of this conversion is critical to ensure that therapeutic concentrations of AER-270 are achieved and maintained at the site of injury. Research efforts must focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling to predict and confirm drug levels in the central nervous system. nih.gov
Translational Efficacy: While this compound has demonstrated considerable success in reducing cerebral edema and improving neurological outcomes in various rodent models of CNS injury, a significant hurdle is translating these preclinical findings to human subjects. nih.govfrontiersin.org The pathophysiology of conditions like ischemic stroke is complex and not fully replicated by animal models. aeromics.comjournalforclinicalstudies.com Overcoming this requires carefully designed clinical trials that account for the heterogeneity of human disease. The initiation of Phase 1 trials represents a critical step in bridging this translational gap. journalforclinicalstudies.comprnewswire.com
Elucidation of Downstream Mechanisms: The primary mechanism of this compound is the inhibition of AQP4-mediated water transport. nih.gov However, the full spectrum of its downstream effects remains an area of active investigation. Studies have shown that this compound treatment attenuates neuroinflammation, reduces apoptosis, and helps maintain the integrity of the blood-brain barrier. frontiersin.orgnih.gov A key research challenge is to delineate the precise molecular pathways through which AQP4 inhibition leads to these neuroprotective effects. For instance, it is not yet fully clear if the reduction in neurodegeneration is a direct consequence of edema prevention or involves other mechanisms. nih.gov
Target Specificity and Off-Target Effects: While AER-270 is identified as a selective AQP4 antagonist, ensuring its high specificity and characterizing any potential off-target interactions is a continuous research priority. nih.gov Though preclinical studies in rats noted no apparent adverse effects on hemodynamics or serum chemistry, comprehensive evaluation across different biological systems is necessary to build a complete profile of the compound's activity. nih.gov
A summary of key preclinical findings for this compound is presented in the table below.
| Preclinical Model | Key Findings | Reference |
| Pediatric Asphyxial Cardiac Arrest (Rat) | Ameliorated early cerebral edema; Attenuated early Neurologic Deficit Score (NDS); Reduced neuronal death and neuroinflammation. | nih.govnih.gov |
| Radiation-Induced Brain Injury (RIBI) (Rat) | Reduced cerebral edema; Attenuated inflammation and apoptosis; Maintained blood-brain barrier integrity. | frontiersin.orgnih.gov |
| Water Intoxication / Hyponatremia (Mouse) | Provided protection from osmotic brain swelling. | nih.gov |
| Ischemic Stroke (Rodent) | Reduced cerebral edema and improved neurological outcomes. | medchemexpress.comdcchemicals.com |
Emerging Methodologies and Technologies Impacting this compound Research
Technological advancements offer powerful new tools to address the research hurdles associated with this compound and accelerate its development.
Advanced Neuroimaging: Beyond standard clinical imaging, advanced techniques are poised to provide deeper insights into the action of this compound. Diffusion-weighted MRI has already been used to demonstrate the compound's effect on inhibiting increases in interstitial fluid volume. nih.gov Future applications could include positron emission tomography (PET) to visualize drug-target engagement in the brain and two-photon microscopy in animal models to observe real-time changes in cellular water dynamics and glymphatic function following AQP4 inhibition.
Systems Biology and Multi-Omics: To unravel the complex downstream effects of this compound, systems biology approaches are invaluable. The use of transcriptomics, proteomics, and metabolomics can map the global changes in gene expression, protein levels, and metabolic pathways that occur in neural tissues following AQP4 inhibition. This can help identify novel mechanisms of neuroprotection and potential biomarkers of drug response.
In Vitro and Ex Vivo Model Systems: Sophisticated in vitro models, such as "organ-on-a-chip" systems that incorporate a functional human blood-brain barrier, can be used to study the transport of this compound and its effects on human cells in a highly controlled environment. These technologies can facilitate higher-throughput screening and reduce reliance on animal models for mechanistic studies.
Computational and AI-Driven Approaches: Artificial intelligence and machine learning algorithms can be applied to model the complex pharmacokinetics of this compound's conversion and predict its efficacy across different patient subgroups. Molecular dynamics simulations can provide high-resolution insights into the binding interaction between the active compound, AER-270, and the AQP4 water channel, potentially guiding the development of next-generation inhibitors.
The table below outlines how these emerging technologies can be applied to specific challenges in this compound research.
| Emerging Technology | Application in this compound Research |
| Advanced Neuroimaging (e.g., PET) | Quantify target engagement (AQP4 occupancy) and BBB penetration in real-time. |
| Systems Biology ('Omics) | Elucidate downstream signaling pathways related to neuroinflammation and apoptosis. |
| "Brain-on-a-Chip" Models | Study drug transport across a human BBB and assess cellular effects. |
| AI and Computational Modeling | Optimize therapeutic protocols by modeling PK/PD relationships and analyze complex clinical data. |
Future Research Trajectories and Collaborative Endeavors for this compound
The path forward for this compound research involves expanding its potential applications, conducting long-term studies, and fostering collaboration.
Expansion to New Indications: The primary focus of this compound has been on acute ischemic stroke and related injuries involving cytotoxic edema. aeromics.comprnewswire.com A logical future trajectory is to investigate its efficacy in other CNS conditions where AQP4 and cerebral edema play a pathogenic role. These could include traumatic brain injury (TBI), spinal cord injury, and edema associated with brain tumors or CNS surgery. broadviewventures.org
Long-Term Outcome Assessment: Much of the existing research has centered on acute and early-phase outcomes. nih.govnih.gov Future preclinical and clinical studies must be designed to assess the long-term impact of this compound treatment on neurological recovery, including cognitive function and motor skills. Understanding whether acute edema control translates into meaningful long-term functional improvement is a critical research question. frontiersin.org
Development of Combination Therapies: Research into combination therapies represents a promising avenue. Investigating this compound alongside other neuroprotective agents or standard-of-care treatments, such as thrombolytics in stroke, could reveal synergistic effects. By mitigating edema, this compound might create a more favorable environment for other therapies to work effectively, potentially extending the treatment window for acute stroke. aeromics.com
Collaborative Clinical Trials: The complexity and resources required for late-stage clinical development necessitate robust collaboration. Partnerships between the developing pharmaceutical company, Aeromics, academic research institutions, and large clinical trial networks are essential for conducting multi-center, potentially pivotal efficacy trials. broadviewventures.orgjournalforclinicalstudies.com Such collaborations are crucial for recruiting diverse patient populations and generating the high-quality data needed for regulatory approval and eventual clinical adoption.
Q & A
Q. What is the primary mechanism of action of AER-271 in neuroprotection?
this compound acts as a prodrug for AER-270, a potent aquaporin-4 (AQP4) inhibitor. AQP4 regulates water homeostasis in the brain, and its inhibition reduces cerebral edema by blocking pathological water influx during ischemic or traumatic injury. Preclinical studies in tMCAO mouse models demonstrate that this compound improves neurological scores, reduces infarction volume, and modulates autophagy and apoptotic pathways .
Q. What experimental models are commonly used to evaluate this compound's efficacy?
The transient middle cerebral artery occlusion (tMCAO) model in C57BL/6 mice is a standard preclinical model. Key endpoints include cerebral infarction volume (via histology), neurological scoring, and biomarker analysis (e.g., Western blot for autophagy markers like LC3-II and apoptosis markers like cleaved caspase-3). Studies typically administer this compound intravenously at 10 mg/kg post-injury, with observations at 1, 3, and 7 days .
Q. What biomarkers are critical for assessing this compound's therapeutic effects?
- Inflammation : MCP-1, NLRP3, and caspase-1 levels (linked to pyroptosis and neuroinflammation).
- Apoptosis : Cleaved caspase-3 and Bcl-2/Bax ratios.
- Autophagy : LC3-II/LC3-I ratio and p62 degradation.
- Edema : Brain water content via wet-dry weight ratios or MRI .
Advanced Research Questions
Q. How does this compound's modulation of both pro- and anti-inflammatory cytokines impact experimental design?
this compound reduces pro-inflammatory cytokines (e.g., IL-1β, TNF-α) but also elevates anti-inflammatory markers (e.g., IL-10). Researchers must use multiplex cytokine arrays and time-course studies to disentangle these effects. For example, in tMCAO mice, cytokine levels peak at 24–72 hours post-injury, requiring staggered sampling to capture dynamic responses .
Q. What methodological challenges arise when reconciling this compound's neuroprotection with its pro-apoptotic effects in peripheral T cells?
While this compound reduces neuronal apoptosis in the brain, it increases T cell apoptosis in peripheral organs. This paradox requires compartment-specific analysis (e.g., flow cytometry for splenic T cells vs. TUNEL staining in brain tissue). Indirect mechanisms, such as S1PR1 downregulation, may explain peripheral effects without direct drug toxicity .
Q. How can researchers optimize dosing windows for this compound in combination therapies?
In stroke models, this compound shows maximal efficacy when administered within 3 hours post-reperfusion. Synergy with thrombolytics (e.g., tPA) necessitates staggered dosing to avoid interference with clot dissolution. Pharmacokinetic studies in rats indicate a plasma half-life of 2.5 hours for AER-270, guiding timing for repeat dosing in prolonged edema .
Methodological Considerations
Q. What controls are essential in this compound studies to isolate AQP4-specific effects?
- Negative controls : AQP4-knockout mice or co-administration of TGN-020 (a non-specific AQP inhibitor) to confirm target specificity.
- Positive controls : Existing AQP4 inhibitors (e.g., TGN-020) for comparative efficacy.
- Sham groups : To distinguish injury-induced effects from drug-related artifacts .
Q. How should researchers address contradictory data on this compound's impact on microglial polarization?
this compound promotes anti-inflammatory M2 microglial polarization in stroke models but shows neutral effects in traumatic brain injury (TBI). This discrepancy may reflect injury-specific microenvironments. Dual RNA-seq and Iba1+ immunofluorescence staining can profile microglial subtypes across models .
Data Integration and Validation
Q. What multi-omics approaches are recommended to elucidate this compound's pleiotropic mechanisms?
- Transcriptomics : Bulk or single-cell RNA-seq to map pathways like autophagy (e.g., ATG5, Beclin-1) and inflammation (e.g., NLRP3).
- Proteomics : SILAC-based quantification to track dynamic changes in AQP4, caspase-1, and LC3-II.
- Metabolomics : NMR or LC-MS to assess shifts in cerebral metabolites (e.g., lactate, glutamate) linked to edema .
Q. How can in vitro models complement in vivo studies of this compound?
Primary astrocyte cultures exposed to oxygen-glucose deprivation (OGD) can isolate AQP4-mediated edema. Key assays include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
